Dan-Cys(1)-OH.Dan-Cys(1)-OH

Description

Dansyl Chloride as a Versatile Derivatizing Agent for Amino Acids and Peptides

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNSC), is a highly reactive reagent that readily forms stable sulfonamide adducts with primary and secondary amino groups found in amino acids and peptides. medchemexpress.comwikipedia.org This derivatization is a fundamental technique in protein chemistry for several reasons:

N-Terminal Amino Acid Identification: A classic application of dansyl chloride is in the determination of the N-terminal amino acid of a peptide or protein. nih.govchemistryscore.com The bond formed between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis, allowing for its identification after the breakdown of the peptide bonds. nih.govtaylorandfrancis.com This method, often used in conjunction with the Edman degradation, provides crucial sequence information. nih.gov

Enhanced Detection: The dansyl group imparts strong fluorescence to the labeled molecule, significantly enhancing its detectability in various analytical techniques. chemicalbook.com This is particularly useful for analyzing small quantities of peptides and amino acids. nih.gov The derivatization makes otherwise non-UV-active amino acids detectable. ajpaonline.com

The reaction is typically carried out in an aqueous-organic mixture at an alkaline pH (9.5-10) and often at elevated temperatures to facilitate the reaction. researchgate.net

Role as Fluorescent Probes and Labels in Biochemical and Organic Research

The fluorescent properties of dansyl derivatives make them invaluable tools for probing biological systems. chemicalbook.com

Environmental Sensitivity: The fluorescence of dansyl-protein conjugates is highly sensitive to the polarity of their immediate environment. wikipedia.orgchemicalbook.com This property allows researchers to investigate protein folding, dynamics, and conformational changes. wikipedia.orgchemicalbook.com For instance, a shift in the emission spectrum can indicate changes in the exposure of the labeled site to the aqueous solvent.

FRET Applications: Dansyl derivatives can act as energy acceptors in Fluorescence Resonance Energy Transfer (FRET) experiments, particularly with the amino acid tryptophan serving as a donor. wikipedia.orgchemicalbook.com This allows for the measurement of distances within and between biomolecules, providing insights into their structure and interactions.

Biophysical Studies: The long fluorescence lifetimes of dansyl-protein conjugates (10-20 nanoseconds) make them suitable for studying the rotational dynamics of proteins and other biomolecules. chemicalbook.comnih.gov

Structure

2D Structure

3D Structure

Properties

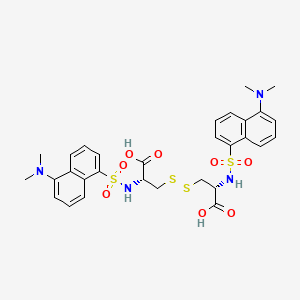

Molecular Formula |

C30H34N4O8S4 |

|---|---|

Molecular Weight |

706.9 g/mol |

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid |

InChI |

InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24-/m0/s1 |

InChI Key |

MGNAZESEUVNMRR-ZEQRLZLVSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dan Cys 1 Oh.dan Cys 1 Oh

Monomer Synthesis: Dansyl Cysteine Derivative Formation

The initial phase in the synthesis of Dan-Cys(1)-OH.Dan-Cys(1)-OH involves the creation of its monomeric precursor, a dansylated cysteine derivative. This step focuses on selectively modifying the cysteine molecule with a dansyl group.

Reaction of Dansyl Chloride with Cysteine Amino Group

The foundational reaction for creating the monomer is the covalent modification of the cysteine amino acid with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). wikipedia.org This reagent specifically targets the primary amino group of cysteine, resulting in the formation of a stable sulfonamide adduct. wikipedia.orgbsu.edu The reaction proceeds via a nucleophilic attack of the nitrogen in the amino group on the sulfonyl chloride moiety of the dansyl chloride molecule. bsu.edu This process is widely used for labeling and analyzing amino acids due to the fluorescent nature of the dansyl group. wikipedia.orgrsc.org

However, a critical consideration during this step is the inherent reactivity of dansyl chloride, which can also function as an oxidizing agent. nih.gov When reacting with mercaptans like cysteine, dansyl chloride can rapidly oxidize the thiol (-SH) groups to form disulfides. nih.gov This oxidative side reaction can compete with the intended dansylation of the amino group, necessitating careful control over the reaction environment and often requiring the use of protecting groups to shield the thiol function. nih.govacs.org

Strategic Use of Protecting Groups for Carboxyl and Thiol Moieties

To ensure the selective dansylation of the amino group and prevent unwanted side reactions, protecting group chemistry is essential. acs.orgwikipedia.org The functional groups of cysteine, particularly the thiol and carboxyl groups, must be shielded during the synthesis to prevent oxidation and undesired bond formation. peptide.combachem.com

The highly reactive thiol side chain of cysteine is prone to oxidation, which can lead to the premature formation of disulfide bonds. peptide.com To prevent this, various protecting groups have been developed. In Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS), commonly used thiol protecting groups include trityl (Trt), tert-butyl (tBu), and acetamidomethyl (Acm). peptide.combachem.com These groups are designed to be stable under the conditions required for peptide chain assembly but can be removed selectively at a later stage to allow for disulfide bond formation. bachem.com

Similarly, the carboxyl group is often protected to prevent it from reacting during the coupling steps of peptide synthesis. libretexts.org A common strategy is the formation of methyl or benzyl esters. libretexts.org These ester groups can be introduced via standard esterification methods and are readily removed by mild hydrolysis or, in the case of benzyl esters, by catalytic hydrogenolysis. libretexts.org

Table 1: Common Protecting Groups in Cysteine Derivative Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Thiol (-SH) | Trityl | Trt | Acidic conditions (e.g., Trifluoroacetic acid - TFA) peptide.com |

| Thiol (-SH) | Acetamidomethyl | Acm | Iodine, Mercury(II) acetate peptide.combachem.com |

| Thiol (-SH) | tert-butyl | tBu | Acidic conditions peptide.com |

| Thiol (-SH) | tert-butylthio | t-Buthio | Reduction with thiols (e.g., DTT) peptide.com |

| Carboxyl (-COOH) | Benzyl ester | Bzl | Catalytic hydrogenolysis, strong acids libretexts.org |

| Carboxyl (-COOH) | Methyl ester | Me | Mild hydrolysis with aqueous NaOH libretexts.org |

| Amino (-NH2) | tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) libretexts.org |

| Amino (-NH2) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) libretexts.org |

Optimization of Reaction Conditions and Reagents

The efficiency of the dansylation reaction is highly dependent on several factors that must be optimized for maximum yield and purity. nih.gov Key parameters include pH, temperature, solvent composition, and the concentration of reagents. researchgate.netmdpi.com

The dansylation of primary amines is most effective at a high pH, typically around 9.5 to 9.8, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. mdpi.comnih.gov The reaction is often carried out in a buffer system, such as sodium carbonate-bicarbonate, to maintain the optimal pH. nih.gov Temperature also plays a role, with reactions sometimes heated to increase the rate, although room temperature is also common. researchgate.netnih.gov

The choice of solvent is another critical factor. Dansyl chloride is typically dissolved in an organic solvent like acetonitrile before being added to the aqueous solution containing the amino acid. mdpi.comnih.gov However, dansyl chloride is unstable in aqueous environments and can hydrolyze to form dansyl sulfonic acid, an inactive byproduct. mdpi.com Therefore, the reaction time must be carefully controlled to ensure complete dansylation before significant hydrolysis occurs. mdpi.com To consume excess dansyl chloride after the reaction, a quenching agent such as ammonium hydroxide can be added. nih.gov

Table 2: Optimization Parameters for Dansylation Reactions

| Parameter | Condition | Rationale/Effect | Reference |

| pH | 9.5 - 9.8 | Favors deprotonation of the primary amine, increasing its reactivity. | mdpi.comnih.gov |

| Solvent | Acetonitrile/Aqueous Buffer | Dansyl chloride is dissolved in organic solvent; reaction occurs in aqueous buffer. | mdpi.comnih.gov |

| Temperature | 25°C - 80°C | Higher temperatures can increase reaction rate, but room temperature is often sufficient. | researchgate.netnih.gov |

| Reagent | Dansyl Chloride | Used in excess to ensure complete reaction with the amine. | nih.gov |

| Quenching | Ammonium Hydroxide | Added after reaction completion to consume excess, unreacted dansyl chloride. | nih.gov |

Dimerization Pathways: Formation of the Cys(1)-Cys(1) Linkage

Following the successful synthesis and purification of the dansylated cysteine monomer, the next stage is dimerization. This involves forming a covalent bond between two monomer units, most commonly a disulfide bridge.

Oxidative Coupling for Disulfide Bond Formation

The formation of the Cys(1)-Cys(1) linkage in this compound is achieved through the oxidative coupling of the thiol groups from two separate dansyl-cysteine monomers. rsc.org This reaction, which creates a disulfide bond (-S-S-), is a key process in peptide and protein chemistry for stabilizing structures. bachem.comnih.gov

The process begins with the removal of the thiol protecting groups (deprotection) from the two monomer molecules. bachem.com Once the free thiol groups are exposed, an oxidizing agent is introduced to facilitate the formation of the disulfide bridge. A variety of oxidizing agents can be employed for this purpose. Air oxidation is a common and mild method, while stronger and faster-acting reagents include hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO). biolmolchem.comresearchgate.net The choice of oxidant depends on the specific substrate and the desired reaction conditions. nih.gov The oxidation involves the removal of two electrons and two protons from the pair of cysteine thiols, resulting in their covalent linkage. rsc.org

Table 3: Reagents for Oxidative Coupling of Thiols

| Oxidizing Agent | Conditions | Notes |

| Air / Oxygen | Often performed at neutral or slightly basic pH in solution. | A mild and environmentally friendly method, though can be slow. researchgate.net |

| Hydrogen Peroxide (H₂O₂) ** | Used in various concentrations. | A common and effective oxidant. |

| Iodine (I₂) ** | Stoichiometric or catalytic amounts. | A well-known and widely used oxidant for thiol coupling. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Often requires an activator like an acid (e.g., HBr, HI). | Acts as a mild oxidant; its activity can be enhanced. biolmolchem.com |

| Sodium Periodate (NaIO₄) | Can be used in solid-state reactions at room temperature. | An efficient and inexpensive reagent for chemoselective oxidation. nih.gov |

Exploration of Alternative Chemical Linkages (e.g., Thioether) in Related Cysteine Derivatives

While the disulfide bond is the most common linkage for cysteine dimerization, alternative chemical bridges are utilized in the synthesis of related cysteine derivatives, with the thioether bond being a notable example. bachem.com Thioether bridges (-S-C-) can be formed by leveraging the high nucleophilicity of the cysteine sulfhydryl group. bachem.com

A common method for creating a thioether linkage involves the reaction of a free thiol group with a haloacetyl group (e.g., bromoacetamide or chloroacetamide) on another molecule in the presence of a base. bachem.comnih.gov This results in a stable, non-reducible bond, offering different chemical properties compared to the reversible disulfide bridge. nih.gov In nature, complex thioether cross-links are formed enzymatically by radical S-adenosylmethionine (SAM) enzymes, which catalyze the reaction between a cysteine thiol and the α-carbon of another amino acid residue. nih.govnih.gov The synthesis of thioether-bonded peptides often requires orthogonal protecting group strategies to selectively expose the desired reactive sites for alkylation. researchgate.net

Historical Context of Dansyl Cysteine Derivatives in Academic Research

The use of dansyl chloride for amino acid analysis dates back to the mid-20th century. Gray and Hartley first introduced the dansyl technique for identifying N-terminal amino acids in peptides. nih.gov This method offered a significant increase in sensitivity compared to previous techniques.

The study of dansyl-cysteine derivatives, in particular, has provided valuable insights into protein structure and function. For example, the fluorescence of dansyl-L-cysteine linked to actin has been used to study the mobility of the protein's C-terminal end and the conformational changes induced by regulatory proteins. nih.gov Furthermore, the development of fluorescent probes based on dansyl derivatives for the selective detection of cysteine highlights the ongoing innovation in this field. nih.govrsc.org The derivatization of cysteine and its dimer, cystine, with dansyl chloride has also been a key component in the development of analytical methods for their quantification in biological samples using techniques like HPLC. ajpaonline.comnih.gov

Research on "Dan-Cys(1)-OH.Dan-Cys(1)-OH" Remains Undisclosed in Public Scientific Literature

Despite its listing in chemical databases, the specific chemical compound "this compound" is not the subject of any publicly available academic research, according to a thorough review of scientific literature. While the compound is cataloged, detailed investigations into its properties and potential applications have not been published in scholarly articles or journals.

The compound name suggests a dimer of a dansylated cysteine molecule. The "Dan" prefix typically refers to the dansyl group, a well-known fluorescent tag, and "Cys" refers to the amino acid cysteine. The ".Dan-Cys(1)-OH" indicates a symmetrical structure composed of two of these units. The existence of this compound is confirmed by its entry in chemical databases, which provide basic information such as its molecular formula and structure.

Without any primary research literature, it is not possible to detail the scientific context or the specific research goals related to "this compound" as requested. The scientific community has not yet published any studies that would shed light on its synthesis, characterization, or utility in any field of research.

Theoretical and Computational Investigations of Dan Cys 1 Oh.dan Cys 1 Oh

Quantum Chemical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No publicly available research data.

Ab Initio Methods for Delving into Reaction Mechanisms

No publicly available research data.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

No publicly available research data.

Prediction of Spectroscopic Properties and Chemical Shifts

No publicly available research data.

Computational Modeling of Reaction Pathways and Energy Landscapes

No publicly available research data.

Chemical Reactivity and Derivatization of Dan Cys 1 Oh.dan Cys 1 Oh

Disulfide Bond Reactivity and Transformations

The disulfide linkage is a key feature of the cystine structure, and its reactivity is central to the chemical transformations of Dan-Cys(1)-OH.Dan-Cys(1)-OH.

The interconversion between the disulfide form (oxidized) and the free thiol form (reduced) is a fundamental redox reaction for molecules like dansyl-L-cystine. libretexts.org The disulfide bond represents the oxidized state of the two constituent cysteine residues. libretexts.orgyoutube.com This oxidation process involves the removal of hydrogen atoms from the thiol groups (-SH) of two cysteine molecules to form a sulfur-sulfur bond (-S-S-). youtube.com Conversely, the reduction of the disulfide bond in dansyl-L-cystine would yield two molecules of dansyl-L-cysteine, each with a free thiol group. This reduction is a gain of electrons and hydrogen atoms. youtube.comyoutube.com

This redox chemistry is highly relevant in biological contexts. For instance, the intracellular environment of a cell is generally a reducing environment due to high concentrations of molecules like reduced glutathione (B108866) (GSH). libretexts.org In such an environment, a disulfide bond within a molecule like dansyl-L-cystine would be susceptible to rapid reduction. libretexts.org Conversely, the extracellular environment is typically more oxidizing, which would favor the stability of the disulfide bond. youtube.com The process of forming disulfide bridges is considered an oxidation reaction. youtube.comyoutube.com

Thiol-disulfide exchange is a crucial reaction pathway for disulfide-containing compounds. libretexts.org This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). uwaterloo.ca The process can be described as a sequence of two SN2-like displacement events, where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.orgnih.gov

This exchange can lead to the formation of a new disulfide bond and a new thiol. libretexts.org In the context of this compound, it could react with another thiol-containing molecule, such as glutathione or a cysteine residue in a protein, resulting in a mixed disulfide. These reactions are often catalyzed by enzymes and can be influenced by the local environment; for example, a hydrophobic environment can lower the activation energy for the exchange reaction. nih.gov The presence of free thiols can lead to disulfide bond scrambling, altering molecular connections. uwaterloo.ca

The stability of the disulfide bond is critical for the structural integrity of the molecule. Several factors can influence its stability and lead to degradation.

pH: The stability of disulfide bonds is pH-dependent. In alkaline solutions, disulfide bonds can undergo degradation. uwaterloo.ca Thiol/disulfide exchange reactions are also influenced by pH, with slightly acidic or neutral conditions often being preferred to prevent undesirable disulfide bond rearrangement. uwaterloo.ca

Temperature: High temperatures can promote the degradation of disulfide bonds. A major pathway for degradation, particularly at elevated temperatures (90–100 °C) and in the pH range of 6 to 8, is β-elimination. uwaterloo.ca

Chemical Environment: The presence of reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), will readily cleave the disulfide bond. libretexts.org Even in the absence of strong reducing agents, the presence of free thiols can lead to scrambling via thiol-disulfide exchange reactions. uwaterloo.ca

| Factor | Effect on Disulfide Bond Stability | Reference |

| High pH (Alkaline) | Promotes degradation, including β-elimination. | uwaterloo.ca |

| High Temperature | Accelerates degradation pathways like β-elimination. | uwaterloo.ca |

| Reducing Agents | Leads to cleavage of the disulfide bond. | libretexts.org |

| Free Thiols | Can cause disulfide bond scrambling via exchange reactions. | uwaterloo.ca |

Reactivity of the Dansyl Chromophore

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a fluorescent tag, and its reactivity is primarily related to its photophysical properties.

The dansyl chromophore is known for its environmental sensitivity; its fluorescence emission spectrum can shift depending on the polarity of its surroundings. wikipedia.org This property is valuable for probing molecular environments. wikipedia.org

The dansyl group itself is relatively stable, but it can participate in photoinitiated reactions. For instance, dansyl derivatives can be designed to act as pro-fluorescent free radicals. nih.gov In such systems, the dansyl-containing molecule is initially fluorescent, but upon oxidation (which can be photoinitiated), it forms a free radical, leading to the quenching of its fluorescence. nih.gov The stability of the dansyl group is also pH-dependent; the hydrolysis of the parent compound, dansyl chloride, is faster at higher pH. mdpi.com The fluorescent properties of dansyl-protein conjugates can be utilized in fluorescence resonance energy transfer (FRET) studies to investigate protein dynamics. wikipedia.org

The fluorescence of the dansyl group in this compound can be modulated by several mechanisms.

Photoinduced Electron Transfer (PeT): One of the primary mechanisms for fluorescence quenching is photoinduced electron transfer. In some dansyl-based fluorescent probes, the dansyl group acts as a fluorophore (electron donor), and in the presence of an electron-withdrawing group (acceptor), an electron is transferred from the excited dansyl group to the acceptor. rsc.orgresearchgate.net This process, known as donor-excited PeT (d-PeT), weakens or quenches the fluorescence of the dansyl group. rsc.orgresearchgate.net The removal or alteration of the acceptor group can restore fluorescence, creating a "turn-on" sensor. rsc.orgresearchgate.net

Free Radical Formation: As mentioned previously, the conversion of a dansyl derivative into a free radical is an effective way to quench its fluorescence. nih.gov The unpaired electron of the free radical acts as a potent fluorescence quencher. nih.gov

Environmental Effects: The fluorescence intensity of dansyl adducts can be enhanced by the addition of molecules like α-cyclodextrin. wikipedia.org The hydrophobic cavity of the cyclodextrin (B1172386) can shield the dansyl group from solvent molecules that might otherwise cause quenching.

| Mechanism | Description | Consequence | Reference |

| Donor-excited Photoinduced Electron Transfer (d-PeT) | An electron is transferred from the excited dansyl group to an acceptor moiety. | Fluorescence quenching or modulation. | rsc.orgresearchgate.net |

| Free Radical Formation | The dansyl-containing molecule is oxidized to form a free radical. | Strong fluorescence quenching. | nih.gov |

| Solvent/Environmental Interaction | Interaction with the local environment, including solvent molecules or additives. | Can lead to quenching or enhancement (e.g., with α-cyclodextrin). | wikipedia.org |

Chemical Modifications at Carboxyl and Amine Functionalities

The presence of both carboxyl and secondary amine functionalities on each monomeric unit of this compound provides a versatile platform for a range of chemical derivatizations. These modifications can be tailored to introduce new functionalities, attach labels, or conjugate the molecule to larger biomolecules or surfaces.

Amide Bond Formation for Conjugation

The carboxylic acid groups of this compound are primary targets for amide bond formation, a robust and widely used strategy for conjugating molecules. This reaction typically involves the activation of the carboxyl group to facilitate its reaction with a primary or secondary amine on a target molecule.

Commonly used coupling reagents for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. acgpubs.org The reaction proceeds through an activated ester intermediate, which then readily reacts with an amine to form a stable amide linkage.

This strategy is particularly valuable for attaching this compound to biomolecules such as peptides, proteins, or amino-modified oligonucleotides. For instance, the conjugation of this compound to a peptide would involve reacting the dimer with the N-terminal amine or the side-chain amine of a lysine (B10760008) residue of the peptide under appropriate conditions. The resulting conjugate would benefit from the fluorescent properties of the dansyl groups, enabling its detection and quantification.

Table 1: Reagents for Amide Bond Formation with this compound

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) | DMF, DMSO, Water | Water-soluble, forms stable NHS ester intermediate. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, CH2Cl2 | High coupling efficiency, byproduct (DCU) is insoluble. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF, NMP | Rapid and efficient coupling, low racemization. |

Esterification and Other Carboxyl Derivatizations

The carboxylic acid groups can also be converted into esters through reaction with alcohols under acidic conditions, a process known as Fischer esterification. This modification can be used to alter the solubility and lipophilicity of the molecule or to introduce a cleavable linkage, as esters can be hydrolyzed under basic conditions.

Furthermore, the carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation opens up further possibilities for derivatization, such as the introduction of new functional groups through reactions specific to alcohols.

Further Amine Derivatizations and Labeling

The secondary amine of the dansyl sulfonamide in this compound is generally less reactive than the primary amine from which it was formed. However, under certain conditions, it can undergo further derivatization. For instance, alkylation could be achieved using a strong alkylating agent.

It is important to note that the dansyl group itself is a fluorescent label. The fluorescence of the dansyl moiety is sensitive to its local environment, which can be exploited in various applications. While further labeling of the amine is possible, it is often the inherent fluorescence of the dansyl group that is of primary interest.

Regioselective Functionalization Strategies

Given the presence of two identical monomeric units in this compound, achieving regioselective functionalization, where only one of the two carboxyl or amine groups is modified, presents a significant synthetic challenge. However, such selectivity can be crucial for certain applications where a specific stoichiometry of conjugation is required.

One potential strategy to achieve mono-functionalization of the carboxyl groups would be to use a large excess of this compound relative to the coupling partner. This statistical approach increases the probability of a 1:1 conjugation.

Another approach could involve a protection-deprotection strategy. If a suitable protecting group could be selectively introduced onto one of the carboxyl groups, the other could be modified, followed by the removal of the protecting group. However, the symmetrical nature of the starting material makes the selective protection of a single functional group inherently difficult.

For the amine groups, their lower reactivity compared to the carboxyls already provides a degree of selectivity. Reactions targeting the carboxyl groups are less likely to affect the sulfonamide amines under standard coupling conditions.

Supramolecular Chemistry and Self Assembly of Dan Cys 1 Oh.dan Cys 1 Oh

Principles and Mechanisms of Molecular Self-Assembly

Molecular self-assembly is a process where components, without external guidance, organize themselves into stable, well-defined arrangements. fiveable.me This spontaneous organization is central to many biological processes, such as the formation of cell membranes and the folding of proteins, and is a cornerstone of bottom-up approaches in nanotechnology. wikipedia.orgnih.gov The formation of these complex architectures is not random; it is encoded in the structure of the individual molecules and driven by a delicate balance of intermolecular forces. mdpi.com

The process is inherently dynamic and reversible, allowing for the formation of "smart" materials that can adapt and respond to changes in their environment. fortunejournals.comnih.gov For a molecule like Dan-Cys(1)-OH.Dan-Cys(1)-OH, the combination of a bulky, aromatic dansyl group and the versatile cysteine residue provides a rich platform for various noncovalent interactions that direct its assembly into larger structures.

The stability and structure of supramolecular assemblies are governed by a combination of relatively weak and reversible non-covalent interactions. wikipedia.orgrsc.org Though individually weak, the cumulative effect of these interactions dictates the final, thermodynamically stable architecture. researchgate.net

Hydrogen Bonding: This interaction involves an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. fiveable.memdpi.com In the Dan-Cys(1)-OH dimer, the carboxylic acid (-COOH), amine (-NH2), and amide groups are all potential sites for extensive hydrogen bonding, which can create directional, chain-like, or network-like structures. nih.govnih.gov

π-π Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The naphthalene (B1677914) moiety of the dansyl group is electron-rich and readily participates in π-π stacking. fiveable.me This interaction is crucial for the assembly of many aromatic molecules, often leading to the formation of columnar or layered structures. wpmucdn.commdpi.com

Hydrophobic Interactions: These interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution, minimizing their contact with water molecules. fiveable.menih.gov The aromatic dansyl group and parts of the cysteine side chain are hydrophobic and can drive the aggregation of this compound in water to shield these regions from the aqueous environment.

Electrostatic Interactions: These are the attractive or repulsive forces between charged or partially charged species. fiveable.me The cysteine residue contains both an acidic carboxyl group and a basic amino group, which can be charged depending on the pH of the solution. These charged sites can engage in strong attractive (ion-pairing) or repulsive interactions, significantly influencing the assembly process and the stability of the resulting supramolecular structures. nih.gov

Table 1: Key Noncovalent Interactions in Supramolecular Assembly

| Interaction Type | Description | Potential Role in this compound Assembly | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bonding | Attraction between a hydrogen atom on an electronegative atom (N, O) and another electronegative atom. | Formation of directional networks via amide, carboxyl, and amino groups. | 5–30 |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Stacking of dansyl groups, leading to columnar assemblies. | 0–50 |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solutions. | Aggregation driven by the nonpolar dansyl and cysteine backbone regions. | <40 |

| Electrostatic Interactions | Forces between charged species (ions) or dipoles. | Attraction or repulsion between charged carboxylate and ammonium groups, depending on pH. | 5–250 |

Hierarchical self-assembly is a multi-step process where initial, simple structures form and then serve as the building blocks for the next level of more complex organization. nih.gov This stepwise assembly allows for the creation of intricate and highly ordered materials. acs.orgacs.org The specific pathway taken during assembly is governed by both thermodynamics (the most stable final structure) and kinetics (the speed at which different structures form). nih.govrsc.org

For this compound, a plausible hierarchical pathway could begin with the formation of small aggregates driven by hydrophobic forces and π-π stacking of the dansyl groups. These initial aggregates could then further organize through more specific and directional hydrogen bonding interactions, leading to the formation of nanofibers or other well-defined nanostructures. nih.gov The rate at which these steps occur (the kinetics) can be influenced by external factors like temperature, solvent composition, and concentration, sometimes leading to the formation of long-lived, metastable structures that are not the most thermodynamically stable product. nih.govrsc.org

Formation of Ordered Supramolecular Architectures

The specific combination of noncovalent interactions encoded within the this compound molecule directs its assembly into a variety of ordered supramolecular architectures. nih.gov The design of the molecular building blocks, with their specific shapes and interaction sites, is a key principle in controlling the final structure. acs.org

In many self-assembly processes, the formation of a dimer is the crucial first step that initiates the growth of larger structures. nih.gov The this compound entity is itself a covalent dimer, but its association with other identical dimers through noncovalent forces can lead to the formation of discrete, larger "supermolecules" like tetramers or hexamers. researchgate.netacs.org These multimers are held together by a precise arrangement of hydrogen bonds and π-π stacking interactions, forming a well-defined and stable structure. The formation of these discrete assemblies is often a concentration-dependent process.

Under different conditions, such as higher concentrations or changes in solvent, the initial dimers or small multimers can continue to assemble into extended, one-, two-, or three-dimensional networks. mdpi.comrsc.org For instance, directional hydrogen bonding could link the dimers end-to-end, forming long nanofibrils. nih.gov These fibrils can then entangle or align side-by-side, held together by weaker, less directional forces, to create larger bundles or sheet-like structures. This process transforms the molecular-level information into macroscopic materials with emergent properties, such as gels or liquid crystals. wikipedia.orgrsc.org

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov Small molecules capable of self-assembling into long, entangled nanofibers are excellent candidates for forming supramolecular hydrogels. nih.govworldscientific.comresearchgate.net The cysteine component of this compound is particularly relevant here, as cysteine and cysteine-containing peptides are known to be effective hydrogelators. nih.govmdpi.com

The process of hydrogel formation would involve the hierarchical self-assembly of the Dan-Cys(1)-OH dimer into nanofibers. As these fibers grow and entangle, they create a porous network that traps water molecules, leading to the formation of a gel. nih.gov The properties of such a hydrogel—its stiffness, porosity, and responsiveness—would be directly related to the underlying molecular interactions and could potentially be tuned by external stimuli like pH or temperature, which would alter the electrostatic and hydrogen bonding interactions within the network. wpmucdn.com

Influence of Environmental Factors on Self-Assembly Processes

Environmental conditions are critical in directing the self-assembly of molecules like dansylated cysteine derivatives. Factors such as the solvent, pH, and the presence of ions can significantly alter the intermolecular forces at play, leading to different assembled structures or even inhibiting assembly altogether.

The choice of solvent and its polarity have a profound impact on the self-assembly process. For amphiphilic molecules, the solvent polarity can dictate the nature and strength of hydrophobic and hydrophilic interactions. In aqueous solutions, hydrophobic parts of the molecule, such as the dansyl group, will tend to shield themselves from water, driving aggregation.

For instance, studies on similar self-assembling peptide systems have shown that the polarity of the solvent system can determine the type of aggregation (J-type or H-type), which is observable through shifts in the maximum absorption wavelength (λmax) researchgate.net. A change in the solvent can also influence the emission spectra and fluorescence lifetime of the self-assembled structures researchgate.net. In the case of this compound, it is anticipated that in polar solvents like water, the hydrophobic dansyl groups would drive aggregation, while in less polar organic solvents, different assembly motifs might be favored. For example, in methanol, L-cysteine has been observed to form mixed self-assembled monolayers with the solvent on gold surfaces rsc.orgresearchgate.net.

Table 1: Expected Influence of Solvent Polarity on this compound Self-Assembly

| Solvent Polarity | Expected Predominant Interactions | Potential Assembly Outcome |

| High (e.g., Water) | Hydrophobic interactions (dansyl groups), Hydrogen bonding | Formation of micelles, vesicles, or nanofibers with hydrophobic cores. |

| Medium (e.g., Ethanol) | Balance of hydrophobic and hydrogen bonding | May lead to different aggregate morphologies or altered assembly kinetics. |

| Low (e.g., Chloroform) | π-π stacking (dansyl groups), Dipole-dipole interactions | Formation of ordered stacks or crystalline structures. |

The pH of the solution can significantly influence the self-assembly of molecules containing ionizable groups, such as the carboxylic acid and amino groups in cysteine. The protonation state of these groups affects the electrostatic interactions between molecules. At different pH values, the net charge on the molecule will change, leading to varying degrees of electrostatic repulsion or attraction, which in turn can promote or hinder self-assembly ntu.edu.sg.

For L-cysteine self-assembled monolayers on gold, the surface composition and wetting properties have been shown to be dependent on the pH of the rinsing solution, indicating that the molecular form (neutral or zwitterionic) is sensitive to pH researchgate.net. It is expected that for this compound, a low pH would lead to protonation of the carboxylate group, reducing electrostatic repulsion and potentially favoring assembly. Conversely, a high pH would result in deprotonation of the amino group, leading to a net negative charge that could inhibit aggregation.

Ionic strength, the concentration of ions in the solution, also plays a crucial role. The addition of salt can screen electrostatic repulsions between charged molecules, thereby promoting self-assembly ntu.edu.sg. In peptide systems, high ionic strength has been shown to favor the formation of coacervates ntu.edu.sg. Therefore, for this compound, increasing the ionic strength would likely enhance the self-assembly process, especially at pH values where the molecules carry a net charge.

Table 2: Predicted Effects of pH and Ionic Strength on this compound Self-Assembly

| Condition | Effect on Molecular Charge | Impact on Intermolecular Forces | Predicted Assembly Behavior |

| Low pH | Protonation of carboxylate (net positive or neutral charge) | Reduced electrostatic repulsion | Enhanced assembly |

| Neutral pH | Zwitterionic form | Dipolar interactions, potential for hydrogen bonding | Assembly is possible |

| High pH | Deprotonation of amine (net negative charge) | Increased electrostatic repulsion | Inhibited or altered assembly |

| Low Ionic Strength | Minimal charge screening | Electrostatic repulsion may dominate | Assembly may be weak or absent |

| High Ionic Strength | Effective charge screening | Reduced electrostatic repulsion | Enhanced assembly |

Characterization of Self-Assembled Structures

To understand the morphology and the molecular arrangement within the self-assembled structures of this compound, a variety of characterization techniques would be employed.

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the morphology of self-assembled nanostructures. These methods can provide direct evidence of the formation of structures like nanofibers, nanospheres, or other complex assemblies researchgate.net. For instance, cysteine itself has been shown to self-assemble into amyloid-like nanofibrils nih.gov. It is plausible that this compound would also form fibrillar structures. In situ Scanning Tunneling Microscopy (STM) has been used to study the self-assembly of L-cysteine on gold surfaces at the molecular level, revealing the formation of ordered adlayers researchgate.netdtu.dk.

The presence of the dansyl group in this compound makes fluorescence spectroscopy an invaluable tool for studying its self-assembly. The fluorescence properties of the dansyl group are highly sensitive to its local environment. Upon aggregation, changes in the polarity of the microenvironment and the proximity of other dansyl groups can lead to significant changes in the fluorescence emission spectrum, quantum yield, and lifetime.

Typically, the formation of aggregates can lead to either an enhancement or a quenching of fluorescence. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. This can be a signature of the self-assembly process. Changes in the fluorescence emission maximum can also indicate the formation of different types of aggregates (e.g., J-aggregates or H-aggregates) researchgate.net. Furthermore, the specific detection of cysteine using fluorescent probes often relies on the changes in fluorescence upon reaction or interaction with the target molecule nih.gov.

Table 3: Spectroscopic Techniques for Characterizing this compound Self-Assembly

| Technique | Information Obtained | Expected Observations upon Assembly |

| Fluorescence Spectroscopy | Changes in emission intensity, wavelength, and lifetime. | Shift in emission maximum, increase or decrease in fluorescence intensity (quenching or AIE), changes in fluorescence lifetime. |

| Circular Dichroism (CD) Spectroscopy | Information on chiral organization and secondary structure. | Appearance of CD signals indicative of ordered chiral assemblies. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding and molecular vibrations. | Shifts in amide and carboxylate vibrational bands, indicating changes in hydrogen bonding. |

| UV-Vis Absorption Spectroscopy | Changes in electronic transitions upon aggregation. | Shift in absorption maximum (hypsochromic for H-aggregates, bathochromic for J-aggregates). |

Biophysical Interactions in Vitro of Dan Cys 1 Oh.dan Cys 1 Oh

Interactions with Proteins and Peptides

The interaction of N,N'-bis(dansyl)-L-cystine with proteins and peptides is multifaceted, involving both binding to specific sites and potential covalent modification.

The dansyl moiety of the compound is known to bind to hydrophobic pockets on the surface of proteins. A prominent example of such interactions is with serum albumins. Human serum albumin (HSA) possesses two primary drug-binding sites, and dansylated amino acids have been instrumental in characterizing these sites. nih.govnih.gov While specific affinity constants for N,N'-bis(dansyl)-L-cystine are not extensively documented, studies with various dansylated amino acids show they bind to HSA with varying affinities, often in the micromolar range. semanticscholar.orgresearchgate.net

The binding is typically characterized by an increase in the fluorescence quantum yield and a blue shift in the emission maximum of the dansyl group as it moves from a polar aqueous environment to a non-polar protein-binding pocket. researchgate.net For instance, the binding of dansylated amino acids to the two primary drug sites on HSA has been extensively studied to understand the structural basis of this site-specificity. nih.govnih.govsemanticscholar.org Isothermal titration calorimetry (ITC) has been used to determine the binding affinities (K D values) of L-cystine and L-cysteine to the E. coli binding protein FliY, showing affinities in the low micromolar range. researchgate.netnih.gov

Spectroscopic Techniques for Investigating In Vitro Interactions

Without specific studies on "Dan-Cys(1)-OH.Dan-Cys(1)-OH," any information presented under these headings would not adhere to the strict requirement of focusing solely on the specified compound.

General Principles of Related Compounds

For context, research on similar but distinct molecules offers insights into the potential, yet unconfirmed, biophysical properties of a dansylated cysteine dimer.

Dansyl Moieties and Lipid Bilayers: The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. When a dansyl-labeled molecule partitions from an aqueous solution into the hydrophobic core of a lipid bilayer, a significant blue shift and an increase in fluorescence quantum yield are typically observed. This phenomenon is a cornerstone of studies on membrane-peptide and membrane-drug interactions. Time-resolved fluorescence spectroscopy can further elucidate the dynamics of the probe within the membrane.

Cysteine and Dimerization: The thiol group of cysteine is redox-active and can form a disulfide bond with another cysteine residue, leading to the formation of a cystine dimer. This disulfide bridging is a critical post-translational modification that stabilizes the tertiary and quaternary structures of many proteins. In the context of membrane interactions, cysteine residues can play a role in the dimerization and oligomerization of membrane proteins, which can be crucial for their function. embopress.orgnih.gov Theoretical studies have explored the complex potential energy surfaces and various non-covalent interactions that stabilize cysteine dimers. mdpi.com

Bioconjugation and Cell-Penetrating Studies: Cysteine residues are often targeted for the site-specific attachment of labels, including fluorescent dyes, to proteins and peptides. This is a common strategy in creating bioconjugates for cell-penetrating studies to visualize their uptake and intracellular trafficking. However, the addition of a fluorophore can sometimes alter the biological activity and cellular distribution of the parent molecule.

Spectroscopic Investigation: A variety of spectroscopic techniques are employed to study these interactions. Fluorescence spectroscopy, including steady-state and time-resolved measurements, is paramount for studying dansylated molecules. UV-Visible absorption spectroscopy, circular dichroism (CD) spectroscopy to assess secondary structure changes in peptides or proteins upon membrane interaction, and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable structural and dynamic information.

It is imperative to reiterate that the principles described above are general and are not based on data for "this compound." Future research specifically investigating this compound is required to elucidate its unique biophysical characteristics.

Analytical Methodologies and Applications of Dan Cys 1 Oh.dan Cys 1 Oh

Derivatization Agent for Enhanced Detection in Chromatographic Techniques

Derivatization is a technique that modifies a compound to produce a new product with properties that are more suitable for a specific analytical method. usda.gov For chromatographic applications, dansyl derivatives of cysteine and other amino acids are synthesized to improve separation and, most importantly, to enhance detection sensitivity. researchgate.net The dansyl group is hydrophobic, which aids in the retention of polar molecules like amino acids on reverse-phase columns, and its strong fluorescence allows for detection at very low concentrations. mdpi.comnih.gov

Pre-column derivatization with dansyl chloride is a well-established and robust method for the quantitative analysis of amino acids and peptides by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The reaction involves the covalent attachment of the dansyl group to the free amino groups of the analytes. researchgate.net This modification converts the amino acids into highly fluorescent and UV-active derivatives, making them easily detectable. chemicalbook.comresearchgate.net

The resulting dansylated amino acids can be efficiently separated using reversed-phase HPLC (RP-HPLC). bsu.edu The increased hydrophobicity of the dansyl-adducts facilitates their separation on C18 columns. researchgate.net Detection is typically performed using a fluorescence detector, which provides high sensitivity, or a UV detector. researchgate.netresearchgate.net The fluorescence of dansyl amides is environmentally sensitive, with quantum yields and emission maxima that can shift depending on the local environment. chemicalbook.com This method is sensitive enough to detect amino acids in the picomole to femtomole range. bsu.edu The stability of dansyl derivatives is a significant advantage over other derivatizing agents like o-phthalaldehyde (OPA). usda.gov

Table 1: Typical HPLC Parameters for Dansylated Amino Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., acetate) | To elute compounds with varying polarities. |

| Derivatization pH | 9.5 - 10.0 | Optimal for the reaction between dansyl chloride and unprotonated amine groups. usda.govresearchgate.net |

| Detection | Fluorescence Detector | High sensitivity detection of the fluorescent dansyl tag. |

| Excitation λ | ~340 nm | To excite the dansyl fluorophore. usda.gov |

| Emission λ | ~510 nm | To detect the fluorescence emission from the dansyl tag. usda.gov |

Research has demonstrated the use of this technique for the simultaneous separation and quantification of a wide range of amino acids and polyamines in complex biological samples, such as tissues from forest trees. usda.govajpaonline.com The method's robustness and reproducibility make it a valuable tool in metabolism studies and clinical analysis. nih.govajpaonline.com

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. A key requirement for GC analysis is that the analytes must be volatile and thermally stable. Amino acids, including cysteine, are non-volatile due to their zwitterionic nature. Therefore, derivatization is necessary to increase their volatility. scienceopen.com

However, derivatization with dansyl chloride is generally not suitable for GC analysis. The dansyl group is large and aromatic, which significantly decreases the volatility of the resulting derivative. scienceopen.com While other derivatization techniques, such as silylation or acylation, are commonly used to make amino acids volatile for GC, dansylation is counterproductive for this purpose. scienceopen.com Consequently, the application of dansylated cysteine derivatives in Gas Chromatography is not a standard or practical approach.

Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques that separate analytes based on their charge-to-mass ratio in a narrow capillary under the influence of a high electric field. creative-proteomics.comsciex.com Similar to HPLC, many amino acids lack a strong UV-absorbing chromophore, making their direct detection difficult. creative-proteomics.com

Derivatization with dansyl chloride is highly beneficial for CE analysis. The process attaches the highly fluorescent and UV-active dansyl group, enabling sensitive detection. optica.org Furthermore, the sulfonyl group of the dansyl moiety is negatively charged at typical CE buffer pH, which imparts a uniform charge characteristic to the derivatized amino acids, aiding in their electrophoretic separation. optica.orgnih.gov CE methods have been successfully developed for the separation of dansylated amino acids, including chiral separations to resolve D- and L-amino acid enantiomers using chiral selectors in the running buffer. nih.govnih.govresearchgate.net The combination of high separation efficiency, speed, and the sensitivity afforded by dansylation makes CE a powerful tool for amino acid analysis in complex matrices. optica.org

Fluorescent Probe for Biosensing Applications

The intrinsic fluorescence of the dansyl group makes its derivatives excellent candidates for use as fluorescent probes in biosensing. rsc.org A fluorescent probe is a molecule that can detect specific analytes and signal their presence through a change in its fluorescence properties (e.g., intensity, wavelength, or lifetime). nih.gov Abnormal levels of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are linked to various diseases, making their detection crucial for diagnostics and biomedical research. rsc.orgmdpi.com

Dansyl-based probes can be designed for the selective and sensitive detection of biological thiols. rsc.org The design of such probes often relies on specific chemical reactions between the probe and the thiol group (-SH) of cysteine or homocysteine. rsc.orgresearchgate.net Common sensing mechanisms include:

Michael Addition: Probes containing an acrylate group can react with cysteine. The initial Michael addition is followed by an intramolecular cyclization that cleaves the fluorophore, leading to a change in fluorescence. researchgate.netnih.gov This mechanism often provides high selectivity for cysteine over other thiols due to the kinetics of the cyclization step. researchgate.net

Disulfide Cleavage: A probe can be designed with a disulfide bond that quenches the fluorescence of an attached fluorophore. In the presence of a thiol like cysteine, the disulfide bond is cleaved via a thiol-disulfide exchange reaction, restoring fluorescence. rsc.org

Nucleophilic Aromatic Substitution: A leaving group attached to the fluorophore can be displaced by the nucleophilic thiol group of cysteine, resulting in a "turn-on" fluorescence response. nih.gov

A dansyl-based probe was developed that exhibits a nearly 28-fold "turn-on" fluorescence enhancement in the presence of cysteine, with a detection limit as low as 13 nM. rsc.org The selectivity for cysteine over other amino acids, including homocysteine and glutathione, is a critical feature, as these molecules often coexist in biological systems and have similar structures. nih.govrsc.org The challenge lies in discriminating between Cys, Hcy, and the highly abundant GSH. nih.gov

Table 2: Comparison of Detection Limits for Various Thiol Fluorescent Probes

| Probe Type / Name | Target Thiol(s) | Detection Limit (LOD) | Key Mechanism |

|---|---|---|---|

| DN-C (Dansyl-based) | Cys | 13 nM rsc.org | d-PeT Switching |

| Coumarin-DNBS | Cys | 23 nM nih.gov | Nucleophilic Substitution/Cleavage |

| Probe 1 (Acrylate-based) | Cys | 60 nM researchgate.net | Michael Addition-Cyclization |

| NRSH (Nile-Red-based) | H₂S, Cys, GSH, Hcy | 22.05 nM (H₂S), 34.04 nM (Cys) mdpi.com | Nucleophilic Substitution/Cleavage |

While simple "turn-on" probes are useful, their fluorescence intensity can be affected by factors like probe concentration and instrumental efficiency. scirp.org Ratiometric fluorescent probes overcome this limitation by exhibiting a shift in the fluorescence emission or excitation wavelength upon binding to the analyte. researchgate.net The ratio of fluorescence intensities at two different wavelengths is measured, providing a more reliable and quantitative signal that is independent of the probe concentration. rsc.orgbit.edu.cn

Dansyl-based compounds are well-suited for developing ratiometric probes. A probe can be designed where the reaction with cysteine or homocysteine alters the electronic structure, leading to a significant shift in the emission spectrum. scirp.org For instance, a probe was constructed that, upon reacting with Cys/Hcy, showed a large blue shift in its emission wavelength from 526 nm to 446 nm. scirp.orgresearchgate.net This change in the fluorescence color allows for the visualization and quantification of thiol levels within living cells. nih.gov

These probes have been successfully applied to image changes in intracellular thiol concentrations in living cells, such as HeLa cells, demonstrating their low cytotoxicity and good cell permeability. rsc.orgrsc.orgnih.gov Ratiometric imaging provides high-contrast images and allows for the real-time monitoring of dynamic changes in thiol levels during physiological or pathological processes, such as oxidative stress. mdpi.comnih.gov

Applications in Material Science Characterization and Imaging

Dansyl-Cysteine, owing to its environmentally sensitive fluorescence, has been effectively employed as a probe in material science for the characterization and imaging of various materials at the molecular level. Its applications range from studying the conformational dynamics of biomaterials to the development of novel functionalized materials for sensing and imaging.

One of the primary applications of Dansyl-Cysteine in material science is in the study of protein structure and dynamics. By covalently attaching the dansyl group to cysteine residues within a protein, researchers can monitor changes in the local environment of the probe. The fluorescence emission of the dansyl group is highly dependent on the polarity of its surroundings, providing valuable insights into protein folding, unfolding, and conformational changes induced by external stimuli.

Furthermore, Dansyl-Cysteine and its derivatives have been incorporated into synthetic polymers and nanoparticles to create new functional materials. These fluorescently labeled materials can be used for a variety of imaging applications. For instance, polymers conjugated with Dansyl-Cysteine can be used to visualize the internal structure of polymer matrices and to study diffusion processes within them.

Recent research has also explored the use of Dansyl-Cysteine in the development of core-shell nanostructures for enhanced fluorescence applications. In one study, Dansyl-labelled Ag@SiO2 core-shell nanostructures were synthesized. The silica shell acts as a separator between the silver nanoparticle core and the dansyl dye, which can lead to a significant enhancement of the fluorescence signal. mdpi.com This metal-enhanced fluorescence has potential applications in highly sensitive imaging and detection platforms.

The conjugation of cysteine to polymers has been shown to enhance their muco- and tissue-adhesive properties, a crucial aspect in the development of materials for drug delivery and tissue engineering. nih.govnih.gov While not directly an imaging application, the characterization of these materials often involves fluorescent techniques where a probe like Dansyl-Cysteine could be utilized to visualize the interaction between the polymer and biological tissues.

Development of Novel Analytical Chemosensors and Biosensors

The unique photophysical properties of the dansyl moiety, combined with the reactive thiol group of cysteine, make Dansyl-Cysteine an excellent building block for the design of novel chemosensors and biosensors. These sensors are typically based on fluorescence "turn-on" or "turn-off" mechanisms in the presence of a specific analyte.

A significant area of research has been the development of Dansyl-Cysteine-based probes for the detection of biologically important thiols, such as cysteine itself, homocysteine, and glutathione. For example, a fluorescent probe, DN-C, was designed based on a dansyl chromophore for the selective detection of cysteine. This probe exhibits a "turn-on" fluorescence signal in the presence of cysteine, with a nearly 28-fold enhancement in fluorescence intensity. rsc.org The high selectivity and sensitivity of such probes make them valuable tools for monitoring thiol levels in biological systems.

Dansyl-Cysteine derivatives have also been extensively used to create chemosensors for various metal ions. These sensors often utilize the chelation of the metal ion by the cysteine residue and other coordinating groups, which in turn modulates the fluorescence of the dansyl reporter. A notable example is a dansyl-based chemosensor for the detection of Cu²⁺ ions in aqueous solutions and even in living organisms like zebrafish. nih.govacs.org This sensor demonstrated a high selectivity and a low detection limit of 43 nM. nih.govacs.org

The versatility of Dansyl-Cysteine as a sensor component is further highlighted by the development of multi-analyte selective sensors. For instance, a dansyl derivative has been synthesized that can selectively detect Cu²⁺ ions, and the resulting complex can then be used for the sequential sensing of cysteine. nih.gov

The performance of these chemosensors is often characterized by their detection limit, linear range, and selectivity over other potentially interfering species. The table below summarizes the performance of several recently developed Dansyl-Cysteine based chemosensors and biosensors.

| Sensor/Probe | Analyte | Detection Mechanism | Detection Limit | Linear Range | Reference |

| DN-C | Cysteine | Fluorescence "turn-on" | 13 nM | Not Specified | rsc.org |

| DC | Cu²⁺ | Fluorescence "on-off" | 43 nM | Not Specified | nih.govacs.org |

| DA | Cu²⁺ | Chelation Enhanced Fluorescence (CHEF) | 9.79 x 10⁻⁷ M | Not Specified | nih.gov |

| DA-Cu²⁺ complex | Cysteine | Not Specified | 1.76 x 10⁻⁶ M | Not Specified | nih.gov |

| [RuL(NO)(ID)]Cl | Selenocysteine | Fluorescence "turn-on" | 0.31 µM | Micromolar range | acs.org |

| [RuL(NO)(BD)]Cl | Selenocysteine | Fluorescence "turn-on" | 0.12 µM | Micromolar range | acs.org |

These examples underscore the significant potential of Dansyl-Cysteine in the development of advanced analytical tools for a wide range of applications in environmental monitoring, clinical diagnostics, and biological research.

No Information Found for "Dan-Cys(1)-OH.Dan-Cys(1)-OH"

Following a comprehensive search for the chemical compound “this compound,” no specific data or research findings related to this molecule could be located. Targeted searches for its synthesis, computational models, applications in supramolecular materials, biophysical interactions, and use in analytical tool development did not yield any relevant results.

The absence of information in the public domain suggests that “this compound” may be a novel compound not yet described in scientific literature, a proprietary molecule with limited public information, or a misnomer.

Consequently, it is not possible to provide an article structured around the requested outline on "Future Research Directions and Emerging Academic Applications" for this specific compound. The generation of thorough, informative, and scientifically accurate content for each specified section and subsection is unachievable without foundational data on the compound's existence, properties, and behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.